1-(2-Amino-4-iodophenyl)ethanone
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Overview
Description
1-(2-Amino-4-iodophenyl)ethanone is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-aminoacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the para position relative to the amino group .
Industrial Production Methods: For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or other oxidized products.
- Reduction reactions result in alcohols or amines.
Scientific Research Applications
1-(2-Amino-4-iodophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-iodophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions .
Comparison with Similar Compounds
1-(2-Amino-5-iodophenyl)ethanone: Similar structure with the iodine atom at the 5-position instead of the 4-position.
1-(4-Iodophenyl)ethanone: Lacks the amino group, making it less reactive in certain chemical reactions.
1-(2-Amino-4-bromophenyl)ethanone: Contains a bromine atom instead of iodine, which affects its reactivity and applications.
Uniqueness: 1-(2-Amino-4-iodophenyl)ethanone is unique due to the presence of both an amino group and an iodine atom on the phenyl ring
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-(2-amino-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 |
InChI Key |
KIGJFDIZAUOKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)I)N |
Origin of Product |
United States |
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